molecular formula C10H13F3N2O2 B6970469 5,6-Dimethyl-3-(4,4,4-trifluoro-2-hydroxybutyl)pyrimidin-4-one

5,6-Dimethyl-3-(4,4,4-trifluoro-2-hydroxybutyl)pyrimidin-4-one

Cat. No.: B6970469
M. Wt: 250.22 g/mol
InChI Key: AZIVQUFTWFOCDJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(4,4,4-trifluoro-2-hydroxybutyl)pyrimidin-4-one is a synthetic organic compound belonging to the pyrimidinone family. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl and trifluorohydroxybutyl groups. The trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(4,4,4-trifluoro-2-hydroxybutyl)pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 5,6-dimethylpyrimidin-4-one with 4,4,4-trifluoro-2-hydroxybutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(4,4,4-trifluoro-2-hydroxybutyl)pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of 5,6-dimethyl-3-(4,4,4-trifluoro-2-oxobutyl)pyrimidin-4-one

    Reduction: Formation of 5,6-dimethyl-3-(4,4,4-trifluoro-2-hydroxybutyl)pyrimidin-4-ol

    Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used

Scientific Research Applications

5,6-Dimethyl-3-(4,4,4-trifluoro-2-hydroxybutyl)pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(4,4,4-trifluoro-2-hydroxybutyl)pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
  • 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

Uniqueness

5,6-Dimethyl-3-(4,4,4-trifluoro-2-hydroxybutyl)pyrimidin-4-one is unique due to the presence of both dimethyl and trifluorohydroxybutyl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5,6-dimethyl-3-(4,4,4-trifluoro-2-hydroxybutyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-6-7(2)14-5-15(9(6)17)4-8(16)3-10(11,12)13/h5,8,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIVQUFTWFOCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(CC(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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